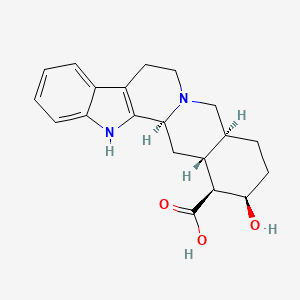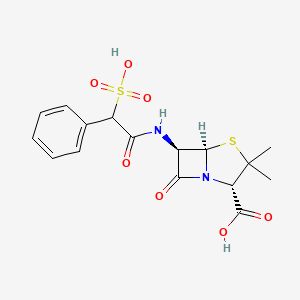
Sulbenicillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulbenicillin is a penicillin antibiotic, notable for its combination use with dibekacin. It belongs to the beta-lactam class of antibacterial compounds, which are crucial in primary healthcare for their potent bactericidal properties and wide distribution. This compound is particularly effective against a broad spectrum of bacteria, making it a valuable tool in the treatment of various infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sulbenicillin involves several key steps:
Sulfonation: This step introduces a sulfonic acid group into the molecule.
Hydrolysis: The sulfonated intermediate undergoes hydrolysis to form the desired sulfonic acid derivative.
Crystallization: The product is then crystallized to purify it.
Ion-Exchange: This step involves exchanging ions to obtain the desired this compound salt.
Acidylation: The sulfonic acid derivative is then acylated to introduce the acyl group.
Condensation: Finally, the acylated intermediate undergoes condensation to form this compound
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions: Sulbenicillin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Sulbenicillin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: It is used to study bacterial cell wall synthesis and the effects of antibiotics on bacterial growth.
Medicine: It is used in the treatment of various bacterial infections, particularly those caused by gram-negative bacteria.
Industry: It is used in the production of other beta-lactam antibiotics and as a reference standard in quality control
Mecanismo De Acción
Sulbenicillin exerts its effects by inhibiting bacterial cell wall synthesis. It does this by binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately to cell lysis and death. The beta-lactam ring in this compound is crucial for its binding to PBPs and its antibacterial activity .
Comparación Con Compuestos Similares
Sulbenicillin is unique among beta-lactam antibiotics due to its broad spectrum of activity and its stability against beta-lactamase enzymes produced by some bacteria. Similar compounds include:
Carbenicillin: Another beta-lactam antibiotic with a similar mechanism of action but a narrower spectrum of activity.
Ticarcillin: Similar to carbenicillin but with enhanced activity against certain gram-negative bacteria.
Piperacillin: A broad-spectrum beta-lactam antibiotic with activity against a wide range of gram-positive and gram-negative bacteria.
This compound’s unique combination of broad-spectrum activity and stability makes it a valuable tool in the treatment of bacterial infections, particularly those caused by resistant strains .
Propiedades
Número CAS |
58569-36-1 |
|---|---|
Fórmula molecular |
C16H18N2O7S2 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10?,11+,14-/m1/s1 |
Clave InChI |
JETQIUPBHQNHNZ-OAYJICASSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



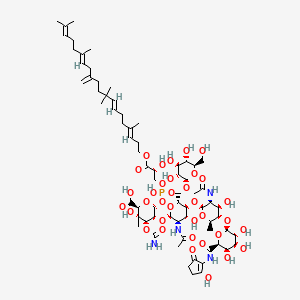

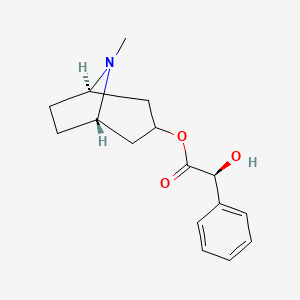
![Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate](/img/structure/B10762633.png)
![Hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B10762637.png)
![[(4Z,6R,7R,8S,10E,12E,14E,16R)-6-hydroxy-16-methoxy-5,7-dimethyl-18,22,24-trioxo-19-azabicyclo[18.3.1]tetracosa-1(23),4,10,12,14,20-hexaen-8-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10762642.png)
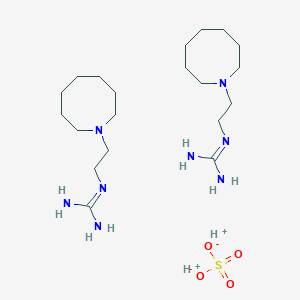
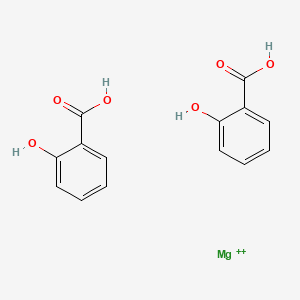
![2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid](/img/structure/B10762654.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B10762662.png)
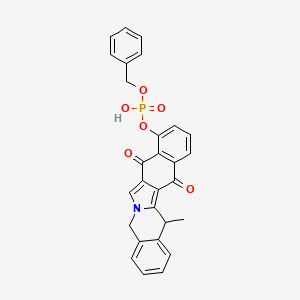
![2-[2-(azocan-1-yl)ethyl]guanidine](/img/structure/B10762669.png)
